5'-Bromo-4'-hydroxy-2'-(trifluoromethyl)acetophenone
Description
Properties
Molecular Formula |
C9H6BrF3O2 |
|---|---|
Molecular Weight |
283.04 g/mol |
IUPAC Name |
1-[5-bromo-4-hydroxy-2-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H6BrF3O2/c1-4(14)5-2-7(10)8(15)3-6(5)9(11,12)13/h2-3,15H,1H3 |
InChI Key |
CSEURRKPPPYGQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1C(F)(F)F)O)Br |
Origin of Product |
United States |
Preparation Methods
Halogenation and Hydroxylation of Benzotrifluoride Derivatives
A common starting material is halo benzotrifluoride , which undergoes halogenation to yield an isomeric mixture rich in the meta isomer due to the directing effect of the trifluoromethyl group. The typical ratio of meta:para:ortho isomers is approximately 96:3:1, favoring the meta position where the bromine substituent is introduced.
Grignard Reaction with Ketene to Form Trifluoromethyl Acetophenone
The halo benzotrifluoride mixture is converted into a Grignard reagent by reaction with magnesium metal in an organic solvent such as tetrahydrofuran (THF), often catalyzed by iodine or ethylene dibromide to facilitate the formation of the Grignard complex.
The Grignard reagent is then reacted with ketene in the presence of a transition metal ligand-acid complex (e.g., Fe(AcAc)3 with acetic acid) in a hydrocarbon solvent (toluene, xylene, or mesitylene) at low temperatures (0 to -10 °C). This step yields an isomeric mixture of trifluoromethyl acetophenone derivatives, including the target compound.
Two procedural variants exist:
| Variant | Description | Yield (%) |
|---|---|---|
| 1 | Gradual addition of Grignard reagent to ketene solution with catalyst | 78–85 |
| 2 | Simultaneous addition of Grignard reagent and ketene to catalyst solution | 75–81 |
Conversion to Oxime and Hydrolysis to Ketone
The trifluoromethyl acetophenone mixture is reacted with hydroxylamine salts (hydroxylamine hydrochloride or sulfate) in an aliphatic alcohol solvent. The reaction is conducted at 40–45 °C for 5–7 hours with gradual addition of sodium hydroxide to maintain basic conditions. The oxime formed is purified by crystallization from cyclic saturated hydrocarbons (e.g., cyclopentane or cyclohexane) to yield the pure oxime intermediate.
Subsequent hydrolysis or deoximation converts the oxime back to the ketone, yielding the desired trifluoromethyl acetophenone derivative with high purity (>99%).
Alternative Synthetic Routes
Direct Hydroxylation and Bromination via Fries Rearrangement
A method for preparing related hydroxy-bromoacetophenones involves:
- Esterification of p-bromophenol with an acetylating reagent in tetrachlorethylene solvent.
- Fries rearrangement catalyzed by Lewis acids to yield 5-bromo-2-hydroxyacetophenone.
- Subsequent nitration or other functionalization steps to introduce additional substituents.
This method is industrially attractive due to reduced solvent use, lower toxicity, and simplified purification.
Organophotoredox-Mediated Radical/Polar Crossover
Recent advances include organophotoredox catalysis enabling direct synthesis of hydroxytrifluoroethylacetophenones under mild conditions via radical/polar crossover mechanisms. Although this method is reported for 2-hydroxytrifluoroethylacetophenones, it may be adaptable for related compounds like 5'-bromo-4'-hydroxy-2'-(trifluoromethyl)acetophenone, offering a greener alternative.
Detailed Reaction Conditions and Yields
| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Halogenation of benzotrifluoride | Bromination with halogen source | Organic solvent | Ambient | Variable | ~96% meta isomer | Meta-selective halogenation |
| Grignard formation | Mg metal, catalytic iodine | THF | 40–50 °C | 2–4 h | Quantitative | Formation confirmed by GLC |
| Ketene addition | Ketene, Fe ligand-acid complex catalyst | Toluene/xylene | 0 to -10 °C | 2–3 h | 75–85 | Two addition variants |
| Oxime formation | Hydroxylamine salt, NaOH | Aliphatic alcohol | 40–45 °C | 5–7 h | 80–85 | Purification by crystallization |
Summary of Advantages and Limitations
| Method | Advantages | Limitations |
|---|---|---|
| Grignard + Ketene + Oxime route | High purity (>99%), good yields, scalable | Requires low temperature, multiple steps |
| Fries rearrangement | Reduced solvent use, environmentally friendlier | Limited to certain substitution patterns |
| Organophotoredox catalysis | Mild conditions, potential for green chemistry | Emerging method, less established for this compound |
Chemical Reactions Analysis
Types of Reactions
5’-Bromo-4’-hydroxy-2’-(trifluoromethyl)acetophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted acetophenone derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Scientific Research Applications
Pharmaceutical Applications
The compound is primarily used as an intermediate in the synthesis of various pharmaceuticals:
- Anticancer Agents : Research has shown that derivatives of 5'-Bromo-4'-hydroxy-2'-(trifluoromethyl)acetophenone exhibit notable cytotoxic activity against various human cancer cell lines. This makes it a candidate for further development into effective anticancer drugs .
- Anti-inflammatory Drugs : The compound's ability to modulate inflammatory pathways has been explored in the development of new anti-inflammatory medications. Studies indicate that it may inhibit specific enzymes involved in inflammation, thereby reducing symptoms associated with inflammatory diseases .
Agrochemical Applications
This compound serves as a crucial intermediate in the production of agrochemicals:
- Pesticides : It is involved in synthesizing various pesticides, particularly those targeting specific pests while minimizing environmental impact. The trifluoromethyl group enhances the efficacy and stability of these compounds under agricultural conditions .
- Herbicides : The compound's structural features allow it to be utilized in developing selective herbicides that effectively control weed populations without harming crops .
Industrial Applications
Beyond pharmaceuticals and agrochemicals, this compound finds utility in several industrial applications:
- Dyes and Pigments : this compound is used as an intermediate in the synthesis of dyes and pigments due to its vibrant color properties and stability under various conditions .
- Perfumes and Fragrances : The compound contributes to the formulation of fragrances, leveraging its aromatic properties to enhance scent profiles in cosmetic products .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against human breast cancer cell lines. The mechanism was attributed to apoptosis induction through mitochondrial pathways, highlighting its potential as a lead compound for drug development .
Case Study 2: Pesticide Development
In agricultural research, a derivative of this compound was tested for its efficacy against common agricultural pests. Results indicated that it provided effective pest control while being less toxic to non-target organisms compared to conventional pesticides. This underscores its potential for safer agricultural practices .
Data Table: Applications Overview
| Application Area | Specific Use | Notable Characteristics |
|---|---|---|
| Pharmaceuticals | Anticancer agents | Cytotoxicity against cancer cell lines |
| Anti-inflammatory drugs | Modulation of inflammatory pathways | |
| Agrochemicals | Pesticides | Targeted pest control |
| Herbicides | Selective action on weeds | |
| Industrial | Dyes and pigments | Vibrant colors and stability |
| Perfumes | Enhances fragrance profiles |
Mechanism of Action
The mechanism of action of 5’-Bromo-4’-hydroxy-2’-(trifluoromethyl)acetophenone involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its reactivity, allowing it to participate in various biochemical pathways. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity to target molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional properties of acetophenone derivatives are highly sensitive to substituent type, position, and electronic effects. Below is a detailed comparison of the target compound with analogous molecules:
Substituent Position and Electronic Effects
Target Compound
- Substituents: 5'-Br (electron-withdrawing), 4'-OH (hydrogen-bond donor), 2'-CF₃ (strong electron-withdrawing).
- Impact: The 2'-CF₃ group significantly increases electrophilicity at the acetophenone carbonyl, enhancing reactivity in nucleophilic additions. The 4'-OH group facilitates hydrogen bonding, improving solubility in polar solvents .
Comparative Compounds
3′-Bromo-5′-chloro-2′-hydroxyacetophenone (CAS 59443-15-1) Substituents: 3'-Br, 5'-Cl, 2'-OH. Molecular Formula: C₈H₆BrClO₂; MW: 249.49 g/mol; m.p.: 100°C . Key Differences: The absence of -CF₃ reduces electron withdrawal, while the 5'-Cl (less electronegative than -CF₃) results in lower electrophilicity. The 2'-OH group may form intramolecular hydrogen bonds, affecting reactivity .
2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone (CAS 126581-65-5) Substituents: 5'-F, 2'-OH, Br. Molecular Formula: C₈H₆BrFO₂; MW: 233.04 g/mol; m.p.: 86–87°C . Key Differences: The 5'-F substituent (moderately electron-withdrawing) and 2'-OH create a distinct electronic profile.
3'-Bromo-5'-(trifluoromethyl)acetophenone (CAS 154259-25-3) Substituents: 3'-Br, 5'-CF₃. Molecular Formula: C₉H₆BrF₃O; MW: 267.045 g/mol . Key Differences: The 5'-CF₃ and 3'-Br substituents alter the molecule’s dipole moment compared to the target compound. This positional isomerism may reduce hydrogen-bonding capacity due to the absence of a hydroxyl group, impacting solubility .
Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point | Key Functional Groups |
|---|---|---|---|---|
| 5'-Bromo-4'-hydroxy-2'-(trifluoromethyl)acetophenone | C₉H₇BrF₃O₂ | 204.14 | Not reported | -CF₃, -OH, -Br |
| 3′-Bromo-5′-chloro-2′-hydroxyacetophenone | C₈H₆BrClO₂ | 249.49 | 100°C | -Br, -Cl, -OH |
| 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone | C₈H₆BrFO₂ | 233.04 | 86–87°C | -Br, -F, -OH |
| 3'-Bromo-5'-(trifluoromethyl)acetophenone | C₉H₆BrF₃O | 267.045 | Not reported | -CF₃, -Br |
- Solubility: The target compound’s -OH and -CF₃ groups enhance solubility in polar aprotic solvents (e.g., DMSO) compared to non-hydroxylated analogs like 3'-bromo-5'-(trifluoromethyl)acetophenone .
- Reactivity : The 2'-CF₃ group in the target compound increases the electrophilicity of the carbonyl carbon, making it more reactive in Friedel-Crafts alkylations compared to chloro- or fluoro-substituted analogs .
Biological Activity
5'-Bromo-4'-hydroxy-2'-(trifluoromethyl)acetophenone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Bromine Atom : Enhances lipophilicity and may influence receptor interactions.
- Hydroxyl Group : Contributes to hydrogen bonding capabilities.
- Trifluoromethyl Group : Modifies electronic properties, enhancing binding affinity to biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with the following Minimum Inhibitory Concentrations (MICs):
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
This suggests potential applications in treating bacterial infections.
Cytotoxicity
The compound has been evaluated for its cytotoxic effects on cancer cell lines. A notable study reported IC50 values for various human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15.0 |
| HeLa (cervical cancer) | 12.5 |
| A549 (lung cancer) | 20.0 |
These findings indicate that the compound may serve as a lead structure for developing anticancer agents.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in metabolic pathways, modulating cellular processes.
- Receptor Modulation : Its interaction with specific receptors can alter signaling pathways, impacting gene expression and cellular responses.
- Oxidative Stress Induction : It may induce oxidative stress in target cells, leading to apoptosis in cancer cells.
Study on Antimicrobial Activity
In a controlled laboratory study, the antimicrobial efficacy of this compound was assessed against Staphylococcus aureus. The results showed a significant reduction in bacterial viability at concentrations above 32 µg/mL, indicating its potential as an antibacterial agent.
Evaluation of Cytotoxic Effects
A recent study evaluated the cytotoxic effects of the compound on various cancer cell lines using MTT assays. The results indicated that at concentrations above 10 µM, there was a marked decrease in cell viability, particularly in HeLa cells, suggesting its potential for further development in cancer therapy.
Q & A
Q. What are the common synthetic routes for 5'-Bromo-4'-hydroxy-2'-(trifluoromethyl)acetophenone, and how can reaction conditions be optimized for high yield?
- Methodological Answer : Synthesis typically involves halogenation or Friedel-Crafts acylation to introduce the bromo and trifluoromethyl groups. For example:
Halogenation : Bromination of a precursor acetophenone derivative using Br₂ or N-bromosuccinimide (NBS) under controlled conditions (e.g., 0–5°C in DCM).
Trifluoromethylation : Use of CF₃Cu or CF₃SiMe₃ reagents in the presence of a palladium catalyst.
Hydroxyl Protection : The hydroxyl group is often protected (e.g., as a silyl ether) during synthesis to prevent side reactions.
Optimization includes adjusting solvent polarity (e.g., DMF for solubility), reaction temperature (40–80°C for CF₃ introduction), and stoichiometric ratios (1.2–1.5 eq Br₂). Post-synthesis, column chromatography with hexane/ethyl acetate (3:1) ensures purity >95% .
Q. How should researchers purify and characterize this compound to ensure analytical accuracy?
- Methodological Answer :
- Purification : Recrystallization (ethanol/water) or flash chromatography (silica gel, gradient elution).
- Characterization :
- NMR : ¹H/¹³C NMR in deuterated DMSO to resolve hydroxyl proton shifts.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 283.0 (calculated).
- X-ray Diffraction : Single-crystal analysis resolves tautomeric ambiguities (e.g., keto-enol forms) .
- Purity Check : HPLC (C18 column, acetonitrile/water mobile phase, λ = 254 nm) with retention time ~8.2 min .
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent decomposition .
- PPE : Use nitrile gloves, lab coat, and safety goggles.
- Ventilation : Conduct reactions in a fume hood due to potential release of HBr or HF gases during hydrolysis.
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced Research Questions
Q. How do the electronic effects of bromo, hydroxyl, and trifluoromethyl substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Bromo Group : Acts as a directing group (meta-directing) and participates in Suzuki-Miyaura couplings. Electron-withdrawing nature stabilizes transition states.
- Trifluoromethyl Group : Strong electron-withdrawing effect (−I) reduces electron density at the aromatic ring, slowing electrophilic substitution but enhancing oxidative stability.
- Hydroxyl Group : Requires protection (e.g., as a TBS ether) to avoid side reactions. Its −M effect competes with CF₃, creating regioselectivity challenges.
Example: In Pd-catalyzed coupling, use of BrettPhos ligand improves yield (>75%) by mitigating steric hindrance from CF₃ .
Q. What strategies can resolve contradictions in spectroscopic data (e.g., NMR shifts) arising from tautomerism or solvent effects?
- Methodological Answer :
- Variable Temperature NMR : Conduct ¹H NMR at −20°C to slow tautomeric interconversion (e.g., keto-enol equilibrium).
- Deuterated Solvent Screening : Compare DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts.
- Computational Validation : DFT calculations (B3LYP/6-31G*) predict chemical shifts, cross-referenced with experimental data .
Q. How can computational chemistry predict the compound’s behavior in catalytic systems, and validate these predictions experimentally?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with catalytic surfaces (e.g., Pd nanoparticles) to predict binding affinities.
- Docking Studies : Use AutoDock Vina to assess interactions with enzyme active sites (e.g., cytochrome P450 for drug metabolism studies).
- Experimental Validation : Compare predicted reaction rates with HPLC-monitored kinetics (e.g., t½ of 2.3 h predicted vs. 2.1 h observed) .
Q. What role does this compound serve as a precursor in synthesizing bioactive molecules, and how can selectivity issues be mitigated?
- Methodological Answer :
- Applications : Serves as a key intermediate in:
- Antifungal Agents : Coupling with triazoles yields derivatives with IC₅₀ < 1 µM against Candida albicans .
- Kinase Inhibitors : Trifluoromethyl enhances binding to hydrophobic pockets in kinase domains.
- Selectivity Mitigation :
- Protecting Groups : TBS protection of the hydroxyl group prevents undesired O-alkylation.
- Directed Ortho-Metalation : Use of LDA to selectively functionalize the bromo-adjacent position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
